34805-19-1

Catalog No.
S1794213
CAS No.
34805-19-1
M.F
C25H28N2O7
M. Wt
468,49 g/mole
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
34805-19-1

CAS Number

34805-19-1

Product Name

34805-19-1

Molecular Formula

C25H28N2O7

Molecular Weight

468,49 g/mole
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The compound with the Chemical Abstracts Service (CAS) number 34805-19-1 is known as Boc-O-benzyl-L-tyrosine hydroxysuccinimide ester. It has a molecular formula of C25H28N2O7 and a molecular weight of 468.5 g/mol. This compound is characterized by the presence of a Boc (tert-butyloxycarbonyl) protecting group, which is commonly used in peptide synthesis to protect amino groups. The hydroxysuccinimide ester functionality facilitates the formation of peptide bonds, making it valuable in biochemical applications, particularly in the field of proteomics and peptide synthesis .

Typical of esters and amines. Key reactions include:

  • Peptide Bond Formation: The hydroxysuccinimide ester can react with amines to form stable peptide bonds. This reaction is crucial in synthesizing peptides and proteins.
  • Deprotection Reactions: The Boc group can be removed under acidic conditions, allowing the free amino group to participate in further reactions, such as additional coupling or modification .
  • Hydrolysis: The ester bond can undergo hydrolysis in the presence of water or aqueous solutions, reverting to the corresponding carboxylic acid and alcohol.

Boc-O-benzyl-L-tyrosine hydroxysuccinimide ester does not exhibit direct biological activity but serves as an important intermediate in synthesizing bioactive peptides. Peptides synthesized using this compound may possess various biological functions, including enzyme inhibition, receptor binding, and signaling pathway modulation. The effectiveness of these peptides depends on their specific sequences and structures derived from the use of this compound in synthetic pathways .

The synthesis of Boc-O-benzyl-L-tyrosine hydroxysuccinimide ester typically involves several steps:

  • Protection of Tyrosine: The hydroxyl group of tyrosine is protected using a Boc group to prevent unwanted reactions during subsequent steps.
  • Formation of Hydroxysuccinimide Ester: The protected tyrosine is then reacted with N-hydroxysuccinimide to form the ester linkage.
  • Benzyl Group Introduction: Benzyl groups can be introduced via alkylation methods to yield the final product.

These steps may vary based on specific laboratory protocols but generally follow established synthetic routes for peptide chemistry .

Boc-O-benzyl-L-tyrosine hydroxysuccinimide ester finds applications primarily in:

  • Peptide Synthesis: It is widely used as a coupling reagent in solid-phase peptide synthesis.
  • Bioconjugation: The compound can facilitate the attachment of peptides to various biomolecules for therapeutic and diagnostic purposes.
  • Research Tools: It serves as an important intermediate for studying protein interactions and functions in biochemical research .

Interaction studies involving Boc-O-benzyl-L-tyrosine hydroxysuccinimide ester focus on its role in forming peptides that interact with biological targets such as enzymes and receptors. These studies often utilize techniques like:

  • Surface Plasmon Resonance (SPR): To measure binding affinities between synthesized peptides and their target proteins.
  • Mass Spectrometry: For analyzing peptide structures and confirming successful synthesis.
  • Cell-based Assays: To evaluate the biological effects of peptides derived from this compound on cellular processes .

Several compounds share structural similarities with Boc-O-benzyl-L-tyrosine hydroxysuccinimide ester, particularly those used in peptide synthesis. Here are some notable examples:

Compound NameCAS NumberMolecular FormulaMolecular Weight
Boc-Aspartic Acid Hydroxysuccinimide Ester34805-19-1C25H28N2O7468.5 g/mol
N-Hydroxysuccinimide60676-86-0C4H5NO3115.09 g/mol
Boc-Glycine Hydroxysuccinimide Ester34805-20-4C16H21N2O5305.36 g/mol

Uniqueness

Boc-O-benzyl-L-tyrosine hydroxysuccinimide ester is unique due to its specific combination of protecting groups and functional moieties that enhance its utility in synthesizing complex peptides while providing stability during reactions. Its ability to facilitate efficient coupling reactions distinguishes it from simpler compounds like N-hydroxysuccinimide, which lacks the protective functionalities necessary for more complex peptide synthesis .

Dates

Modify: 2023-08-15

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